molecular formula C10H9NO3 B1316542 Methyl 2-(1,3-benzoxazol-5-yl)acetate CAS No. 97479-79-3

Methyl 2-(1,3-benzoxazol-5-yl)acetate

Cat. No. B1316542
CAS RN: 97479-79-3
M. Wt: 191.18 g/mol
InChI Key: FWUQPSOUPSUZAF-UHFFFAOYSA-N
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Description

“Methyl 2-(1,3-benzoxazol-5-yl)acetate” is a chemical compound that belongs to the class of benzoxazoles. It has a molecular formula of C10H9NO3 and a molecular weight of 191.18 g/mol .


Molecular Structure Analysis

The InChI code for “Methyl 2-(1,3-benzoxazol-5-yl)acetate” is 1S/C10H9NO3/c1-13-10(12)5-7-2-3-9-8(4-7)11-6-14-9/h2-4,6H,5H2,1H3 . This indicates the presence of a benzoxazole ring attached to an acetate group. The exact 3D structure would require further computational or experimental studies.


Physical And Chemical Properties Analysis

“Methyl 2-(1,3-benzoxazol-5-yl)acetate” is a solid-powder at ambient temperature . It has a molecular weight of 191.18 g/mol . More detailed physical and chemical properties would require further experimental studies or database searches.

Scientific Research Applications

Synthesis and Biological Activity

  • Inhibitors of COX-2 / 5-LOX : Methyl 2-(1,3-benzoxazol-5-yl)acetate derivatives have been synthesized and tested for COX-2 (Cyclooxygenase) / 5-LOX (Lipoxygenase) inhibitory activity, with some compounds exhibiting notable 5-LOX inhibitory activity. These findings highlight the compound's potential in anti-inflammatory applications (Reddy et al., 2008).

  • Antimicrobial Activity : Novel 2-substituted benzoxazole derivatives synthesized from methyl 2-substituted benzoxazole-5-carboxylate have shown antimicrobial activity. This research emphasizes the benzoxazole core's importance in developing new antimicrobial agents (Balaswamy et al., 2012).

  • Antioxidant Properties : Benzoxazinyl pyrazolone arylidenes, obtained starting from methyl-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl) acetate, have been screened for their in vitro antimicrobial and antioxidant studies, showing potential as antioxidants (Sonia et al., 2013).

Materials Science Applications

  • Fluorescent Brighteners : A synthetic method was developed for new fluorescent 2-(1,3-benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one derivatives using a green catalyst. These compounds show moderate to low emission intensities, suggesting applications as fluorescent brighteners (Harishkumar et al., 2012).

Chemical Synthesis

  • Synthesis of COX-2 Inhibitors : Methyl 5-[2-arylamino-4-(3-oxo-[1,4]benzoxazin-6-yl)thiazoleacetates and related compounds have been synthesized and tested for their COX-2 inhibitor activity, showing the versatility of benzoxazole derivatives in medicinal chemistry (Reddy et al., 2006).

  • Corrosion Inhibitors : Derivatives of Methyl 2-(1,3-benzoxazol-5-yl)acetate have been studied as corrosion inhibitors of mild steel in sulphuric acid solution, indicating their potential application in protecting metals against corrosion (Elazhary et al., 2019).

Safety And Hazards

“Methyl 2-(1,3-benzoxazol-5-yl)acetate” is associated with several hazard statements including H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

“Methyl 2-(1,3-benzoxazol-5-yl)acetate” and other benzoxazole derivatives have potential applications in various fields due to their wide spectrum of pharmacological activities . Future research could focus on exploring these activities in more detail, optimizing the synthesis process, and investigating the detailed mechanism of action.

properties

IUPAC Name

methyl 2-(1,3-benzoxazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-10(12)5-7-2-3-9-8(4-7)11-6-14-9/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUQPSOUPSUZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585919
Record name Methyl (1,3-benzoxazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1,3-benzoxazol-5-yl)acetate

CAS RN

97479-79-3
Record name Methyl (1,3-benzoxazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl-2-(3-amino-4-hydroxyphenyl)acetate (1.39 g, 7.67 mmol) was combined at RT with triethyl orthoformate (10 ml). The reaction mixture was heated to reflux for 12 h and then cooled to RT. Water (70 mL) was added thereto and the reaction mixture was extracted with EA. The combined organic phases were dried over MgSO4 and filtered. The solvent was removed under a vacuum and the residue purified by means of column chromatography (n-hexane/EA=2:1).
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three

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